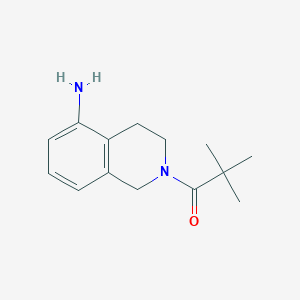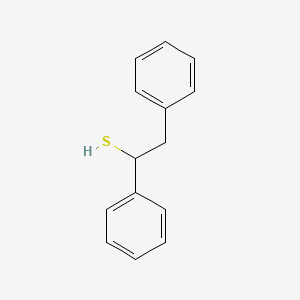
1,2-Diphenylethane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diphenylethane-1-thiol: is an organic compound with the molecular formula C14H14S It consists of a thiol group (-SH) attached to a 1,2-diphenylethane backbone
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Diphenylethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. Another method includes the coupling reaction of benzyl chloride with reduced iron powder in the presence of copper chloride as a latent catalyst .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves high-yield methods that utilize mixed iron and copper powders. These methods are designed to optimize the reaction conditions and improve the overall yield of the compound .
化学反応の分析
Types of Reactions: 1,2-Diphenylethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Reduction of disulfides back to thiols.
Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Alkyl halides and bases like sodium hydroxide are commonly employed.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
科学的研究の応用
1,2-Diphenylethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and materials with specific properties
作用機序
The mechanism of action of 1,2-diphenylethane-1-thiol involves its thiol group, which can participate in redox reactions. The thiol group can donate or accept electrons, making it a key player in various chemical processes. In biological systems, thiols are known to interact with reactive oxygen species, thereby exerting antioxidant effects .
類似化合物との比較
1,2-Diphenylethane: Lacks the thiol group, making it less reactive in redox reactions.
1,2-Bis(4-dimethoxyphenyl)ethane: Contains methoxy groups, which alter its chemical properties.
1,2-Bis(2,3-dimethylphenyl)ethane: Features methyl groups that influence its reactivity and physical properties.
Uniqueness: The presence of the thiol group allows it to participate in redox reactions and form disulfides, setting it apart from other similar compounds .
特性
分子式 |
C14H14S |
|---|---|
分子量 |
214.33 g/mol |
IUPAC名 |
1,2-diphenylethanethiol |
InChI |
InChI=1S/C14H14S/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2 |
InChIキー |
ZXAGGLKLYORUTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


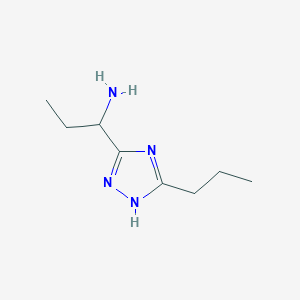
![Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15326826.png)
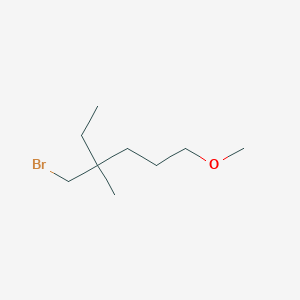
![3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15326831.png)
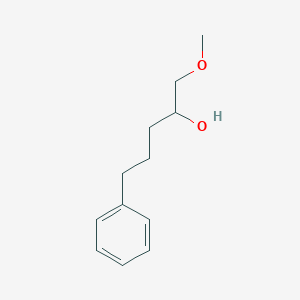

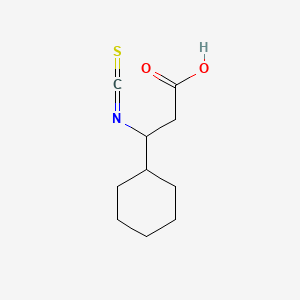

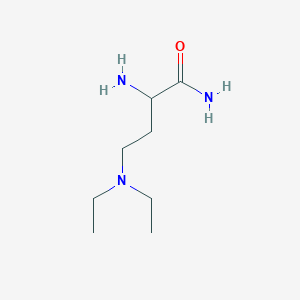
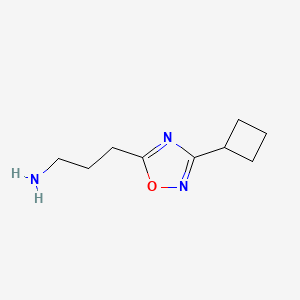
![(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B15326880.png)
![Spiro[2.6]nonan-1-ylboronic acid pinacol ester](/img/structure/B15326886.png)
